Potency Differential: KC02 vs. KC01 in Inhibiting ABHD16A Activity
KC02 exhibits markedly reduced potency against ABHD16A compared to its active counterpart KC01. In competitive gel-based activity-based protein profiling (ABPP) assays, KC02 inhibited human and mouse ABHD16A with an IC50 >10 μM, whereas KC01 demonstrated an IC50 in the range of 0.2–0.5 μM [1]. This >20- to 50-fold difference in potency confirms KC02's suitability as a negative control.
| Evidence Dimension | Inhibitory potency (IC50) against ABHD16A |
|---|---|
| Target Compound Data | >10 μM |
| Comparator Or Baseline | KC01: 0.2–0.5 μM |
| Quantified Difference | >20- to 50-fold lower potency |
| Conditions | Competitive gel-based ABPP assay using human and mouse ABHD16A-transfected proteomes |
Why This Matters
This potency gap ensures KC02 does not significantly inhibit ABHD16A at concentrations where KC01 is fully active, enabling clear attribution of effects.
- [1] Kamat SS, Camara K, Parsons WH, Chen DH, Dix MM, Bird TD, Howell AR, Cravatt BF. Immunomodulatory lysophosphatidylserines are regulated by ABHD16A and ABHD12 interplay. Nat Chem Biol. 2015 Feb;11(2):164-71. View Source
